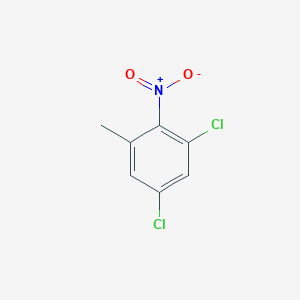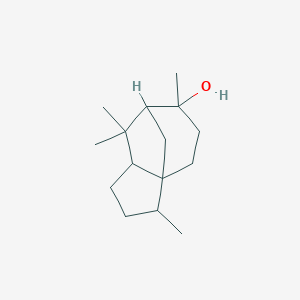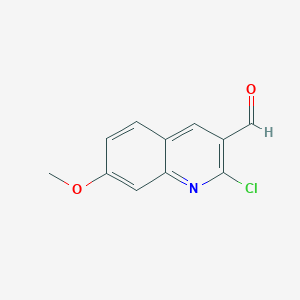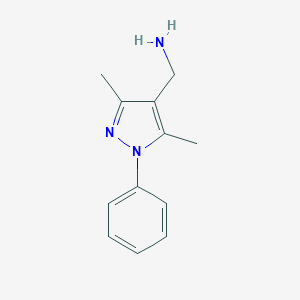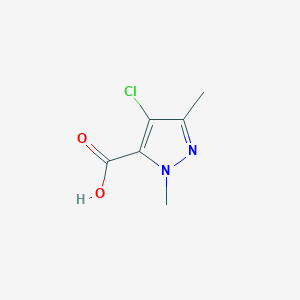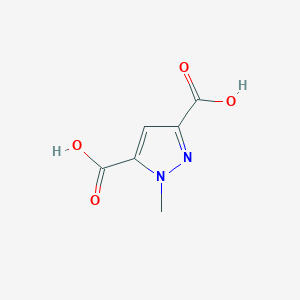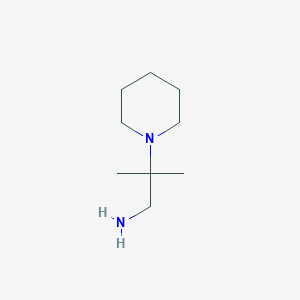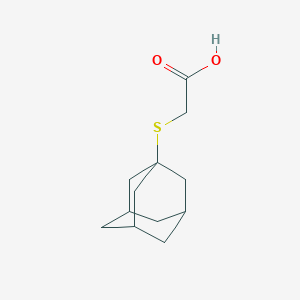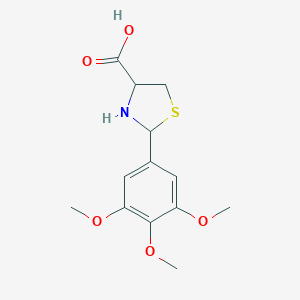![molecular formula C14H11BrF3NO B187840 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 95337-69-2](/img/structure/B187840.png)
1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone, commonly referred to as 4-bromo-2,5-dimethyl-1H-pyrrol-3-yl-trifluoroethanone, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of the pyrrolidine ring system and is a member of the class of compounds known as pyrrolidinones. It is a colorless liquid with a molecular weight of 313.3 g/mol and a boiling point of 118°C.
Wissenschaftliche Forschungsanwendungen
Use in Polymer Synthesis
Field
This compound could potentially be used in the field of Polymer Chemistry .
Application Summary
The compound could be used in the synthesis of new types of polymers. These polymers could have unique properties due to the presence of the bromophenyl and trifluoroethanone groups .
Methods of Application
The compound could be used as a monomer in a polymerization reaction. The bromophenyl group could potentially act as a reactive site, allowing the compound to be incorporated into a polymer chain .
Results or Outcomes
The resulting polymers could have unique optical properties, potentially making them useful in optoelectronic devices. However, more research would be needed to confirm this .
Use in Safety Data Sheets
Field
This compound could potentially be used in the field of Chemical Safety .
Application Summary
The compound could be used as a reference material in safety data sheets. These sheets provide important information about the hazards of a chemical, its safe handling procedures, and measures to take in case of an accident .
Methods of Application
The compound could be analyzed to determine its physical and chemical properties, as well as its toxicity. This information could then be included in a safety data sheet .
Results or Outcomes
The safety data sheet could provide important information for researchers and others who handle the compound. This could help to ensure that the compound is used safely and responsibly .
Use in Organic Synthesis
Field
This compound could potentially be used in the field of Organic Synthesis .
Application Summary
The compound could be used as a reagent in the synthesis of other organic compounds. The bromophenyl and trifluoroethanone groups could potentially act as reactive sites, allowing the compound to participate in various organic reactions .
Methods of Application
The compound could be used as a reagent in a variety of organic reactions. The specific reaction conditions would depend on the reaction being carried out .
Results or Outcomes
The resulting compounds could have a variety of uses, depending on their structure and properties. However, more research would be needed to confirm this .
Eigenschaften
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c1-8-7-12(13(20)14(16,17)18)9(2)19(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKNKIEZZBOOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364942 |
Source


|
| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone | |
CAS RN |
95337-69-2 |
Source


|
| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


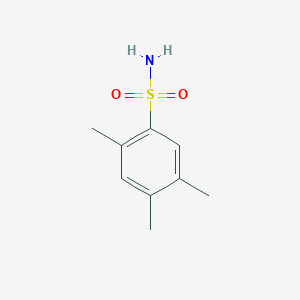
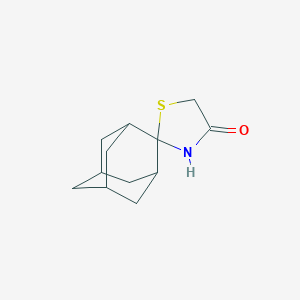
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
